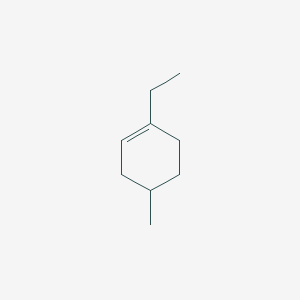

1-Ethyl-4-methylcyclohexene

Description

BenchChem offers high-quality 1-Ethyl-4-methylcyclohexene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-4-methylcyclohexene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62088-36-2 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

IUPAC Name |

1-ethyl-4-methylcyclohexene |

InChI |

InChI=1S/C9H16/c1-3-9-6-4-8(2)5-7-9/h6,8H,3-5,7H2,1-2H3 |

InChI Key |

AVGYYWUTXIKOJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CCC(CC1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-4-methylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-Ethyl-4-methylcyclohexene. The information is compiled for use by researchers, scientists, and professionals in drug development and other chemical sciences. This document details the compound's structure, physical characteristics, and proposed methodologies for its synthesis and analysis, based on available data and established chemical principles.

Core Chemical Properties

1-Ethyl-4-methylcyclohexene is a cyclic alkene with the molecular formula C₉H₁₆.[1] Its structure consists of a cyclohexene (B86901) ring substituted with an ethyl group at the 1-position and a methyl group at the 4-position. The presence of the double bond and the alkyl substituents dictates its physical properties and chemical reactivity.

Physicochemical Data

A summary of the available quantitative data for 1-Ethyl-4-methylcyclohexene is presented in Table 1. It is important to note that while some experimental values have been reported, others are computational estimates and should be regarded as such.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆ | [1] |

| Molecular Weight | 124.22 g/mol | [1] |

| Boiling Point | 149 °C | Stenutz |

| 151.65 °C | LookChem | |

| Melting Point | -91.55 °C (estimate) | LookChem |

| Density | 0.8169 g/cm³ | LookChem |

| Refractive Index | 1.4530 | LookChem |

| CAS Number | 62088-36-2 | [1] |

Experimental Protocols

Proposed Synthesis: Acid-Catalyzed Dehydration of 1-Ethyl-4-methylcyclohexanol

This protocol describes a plausible method for the laboratory-scale synthesis of 1-Ethyl-4-methylcyclohexene from 1-Ethyl-4-methylcyclohexanol.

Materials:

-

1-Ethyl-4-methylcyclohexanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Distillation apparatus

-

Separatory funnel

-

Erlenmeyer flask

-

Heating mantle

-

Stirring apparatus

Procedure:

-

To a round-bottom flask, add 1-Ethyl-4-methylcyclohexanol.

-

Slowly and with constant stirring, add a catalytic amount of concentrated sulfuric acid or phosphoric acid. The reaction is typically exothermic, so cooling may be necessary.

-

Assemble a distillation apparatus with the round-bottom flask as the distilling flask.

-

Heat the mixture to a temperature that allows for the distillation of the product as it is formed. The boiling point of 1-Ethyl-4-methylcyclohexene is approximately 149-152 °C.

-

Collect the distillate, which will contain the product and water.

-

Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any residual acid.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

The final product can be further purified by fractional distillation.

Safety Precautions: Concentrated acids are highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction should be monitored for exothermicity.

Spectroscopic Analysis

Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 1-Ethyl-4-methylcyclohexene are not available in the public databases searched. However, based on the known structure of the molecule, the expected spectral characteristics can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the vinylic proton on the double bond, allylic protons, the protons of the ethyl and methyl groups, and the remaining protons on the cyclohexene ring.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the two sp² hybridized carbons of the double bond, as well as signals for the sp³ hybridized carbons of the ethyl group, the methyl group, and the cyclohexene ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for C-H stretching of the alkene and alkane moieties, and a C=C stretching vibration for the double bond.

-

Mass Spectrometry: The mass spectrum would likely show a molecular ion peak corresponding to the molecular weight of the compound (124.22 g/mol ). Fragmentation patterns would likely involve the loss of the ethyl and methyl groups.

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for 1-Ethyl-4-methylcyclohexene from its corresponding alcohol precursor.

Caption: Proposed synthesis workflow for 1-Ethyl-4-methylcyclohexene.

Logical Relationship: Dehydration Reaction Mechanism

The following diagram outlines the logical steps of the E1 elimination mechanism for the acid-catalyzed dehydration of 1-Ethyl-4-methylcyclohexanol.

References

In-Depth Technical Guide: 1-Ethyl-4-methylcyclohexene (CAS: 62088-36-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethyl-4-methylcyclohexene, a cycloalkene of interest in synthetic organic chemistry. Due to the limited availability of in-depth experimental data for this specific compound, this guide leverages data from closely related analogs and established synthetic methodologies to provide a robust resource for researchers.

Chemical and Physical Properties

1-Ethyl-4-methylcyclohexene is a cyclic alkene with the molecular formula C9H16 and a molecular weight of 124.22 g/mol .[1] Its structure consists of a cyclohexene (B86901) ring substituted with an ethyl group at position 1 and a methyl group at position 4. The physical and chemical properties are summarized in the table below. Please note that some data are based on estimations or data from its saturated analog, 1-ethyl-4-methylcyclohexane, and should be considered as such.

| Property | Value | Source |

| CAS Number | 62088-36-2 | [1] |

| Molecular Formula | C9H16 | [1] |

| Molecular Weight | 124.22 g/mol | [1] |

| Boiling Point | 149 °C | [2] |

| Refractive Index | 1.453 | [2] |

| Density | Not available | |

| Solubility | Expected to be soluble in organic solvents, insoluble in water. |

Synthesis and Purification

Experimental Protocol: Acid-Catalyzed Dehydration of 1-Ethyl-4-methylcyclohexanol (Representative Method)

This protocol is adapted from the synthesis of 4-methylcyclohexene.[4]

Materials:

-

1-Ethyl-4-methylcyclohexanol

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

To a 250 mL round-bottom flask, add 20 g of 1-ethyl-4-methylcyclohexanol.

-

Slowly and with constant stirring, add 5 mL of concentrated sulfuric acid dropwise. Caution: The reaction is exothermic.

-

Heat the mixture at 90-100 °C for 3 hours.[3] The product, 1-ethyl-4-methylcyclohexene, will co-distill with water from the reaction mixture.

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

Transfer the distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Purify the product by simple distillation, collecting the fraction at approximately 149 °C.[2]

Purification

Fractional distillation is the primary method for purifying 1-Ethyl-4-methylcyclohexene to remove any unreacted starting material, isomeric byproducts, and residual solvent.

Spectroscopic Data (Representative)

Direct experimental spectroscopic data for 1-Ethyl-4-methylcyclohexene is limited. The following table presents expected spectral characteristics and data from its saturated analog, 1-ethyl-4-methylcyclohexane, for reference.

| Spectroscopy | Expected/Representative Data for 1-Ethyl-4-methylcyclohexene | Data for 1-Ethyl-4-methylcyclohexane (Saturated Analog) |

| ¹H NMR | Olefinic proton (~5.3-5.7 ppm), Allylic protons, Ethyl group protons, Methyl group protons. | No olefinic protons. |

| ¹³C NMR | Olefinic carbons (~120-140 ppm), Allylic carbons, Saturated carbons. | Only sp³ hybridized carbons. |

| IR (Infrared) | ~3020 cm⁻¹ (=C-H stretch), ~1650 cm⁻¹ (C=C stretch), ~2925, 2850 cm⁻¹ (C-H stretch). | No =C-H or C=C stretch. IR spectra available on NIST WebBook.[5] |

| MS (Mass Spec) | Molecular ion peak (M⁺) at m/z 124. | Mass spectra available on NIST WebBook.[6] |

Applications

The applications of 1-Ethyl-4-methylcyclohexene are primarily in the realm of research and development. As a substituted cycloalkene, it can serve as a versatile intermediate in organic synthesis for the preparation of more complex molecules. Its potential applications could be in the synthesis of:

-

Fine chemicals and fragrances: The carbon skeleton is a common motif in various natural and synthetic compounds.

-

Pharmaceutical intermediates: The double bond allows for a variety of functionalization reactions to build more complex molecular architectures.

-

Polymer chemistry: As a monomer or co-monomer in polymerization reactions.

Safety Information

1-Ethyl-4-methylcyclohexene is expected to be a flammable liquid. Standard safety precautions for handling flammable organic compounds should be followed.

| Hazard | Precautionary Statement |

| Flammability | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Use only non-sparking tools. Take precautionary measures against static discharge. |

| Health | Avoid breathing vapors. Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection. |

| First Aid | If on skin: Remove contaminated clothing and rinse skin with plenty of water. If in eyes: Rinse cautiously with water for several minutes. If inhaled: Move person to fresh air. If swallowed: Do NOT induce vomiting. Seek medical attention. |

Visualizations

Synthesis and Quality Control Workflow

The following diagram illustrates a typical workflow for the synthesis and quality control of 1-Ethyl-4-methylcyclohexene.

Caption: Workflow for the synthesis and quality control of 1-Ethyl-4-methylcyclohexene.

This guide provides a foundational understanding of 1-Ethyl-4-methylcyclohexene for research and development purposes. As more experimental data becomes available, this information will be updated to provide an even more comprehensive resource.

References

1-Ethyl-4-methylcyclohexene molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-Ethyl-4-methylcyclohexene. Due to the limited availability of experimental data for this specific isomer, this guide incorporates predicted spectroscopic data and a generalized, representative experimental protocol.

Molecular Structure and Formula

1-Ethyl-4-methylcyclohexene is a cyclic alkene with the molecular formula C₉H₁₆.[1][2][3] Its structure consists of a six-membered cyclohexene (B86901) ring substituted with an ethyl group at position 1 and a methyl group at position 4.

Chemical Identifiers

| Property | Value |

| IUPAC Name | 1-ethyl-4-methylcyclohexene[1] |

| Molecular Formula | C₉H₁₆[1][2][3] |

| Molecular Weight | 124.22 g/mol [1] |

| CAS Number | 62088-36-2[1] |

| SMILES | CCC1=CCC(C)CC1[2] |

| InChIKey | AVGYYWUTXIKOJZ-UHFFFAOYSA-N[1] |

graph "1_Ethyl_4_methylcyclohexene" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#202124"];// Atom nodes C1 [label="C", pos="0,1!", fillcolor="#4285F4"]; C2 [label="C", pos="0.87,0.5!", fillcolor="#4285F4"]; C3 [label="C", pos="0.87,-0.5!", fillcolor="#4285F4"]; C4 [label="C", pos="0,-1!", fillcolor="#4285F4"]; C5 [label="C", pos="-0.87,-0.5!", fillcolor="#4285F4"]; C6 [label="C", pos="-0.87,0.5!", fillcolor="#4285F4"]; C_ethyl1 [label="C", pos="-1.74,1!", fillcolor="#4285F4"]; C_ethyl2 [label="C", pos="-2.61,0.5!", fillcolor="#4285F4"]; C_methyl [label="C", pos="0,-2!", fillcolor="#4285F4"]; H1 [label="H", pos="1.2,0.9!"]; H2 [label="H", pos="1.37, -0.8!"]; H3 [label="H", pos="-0.3, -1.3!"]; H4 [label="H", pos="-1.2, -0.9!"]; H5 [label="H", pos="-1.37, 0.8!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C1 -- C6 [style=double, color="#EA4335"]; C1 -- C_ethyl1; C_ethyl1 -- C_ethyl2; C4 -- C_methyl; }

Caption: 2D structure of 1-Ethyl-4-methylcyclohexene.

Physicochemical Properties

Below is a summary of the known and computed physicochemical properties of 1-Ethyl-4-methylcyclohexene.

| Property | Value | Source |

| Molecular Weight | 124.22 g/mol | PubChem[1] |

| XLogP3 | 3.1 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

| Exact Mass | 124.125200510 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 0 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 9 | PubChem (Computed)[1] |

Spectroscopic Data (Predicted)

Due to a lack of experimentally derived spectroscopic data in publicly accessible databases, the following sections provide predicted NMR data and an analysis of expected IR and Mass Spectrometry features based on the molecule's structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 1-Ethyl-4-methylcyclohexene is predicted to exhibit signals corresponding to the vinylic, allylic, aliphatic, ethyl, and methyl protons. Predictions were generated using online NMR prediction tools.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.4 | Triplet | 1H | Vinylic CH |

| ~2.0 | Quartet | 2H | Ethyl CH₂ |

| ~1.9-2.1 | Multiplet | 4H | Allylic CH₂ |

| ~1.6-1.8 | Multiplet | 1H | Aliphatic CH |

| ~1.2-1.4 | Multiplet | 2H | Aliphatic CH₂ |

| ~1.0 | Triplet | 3H | Ethyl CH₃ |

| ~0.9 | Doublet | 3H | Methyl CH₃ |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum is predicted to show nine distinct signals, corresponding to each carbon atom in the molecule.

| Chemical Shift (ppm) | Carbon Type |

| ~135 | Quaternary C=C |

| ~122 | Tertiary C=C-H |

| ~35 | Aliphatic CH |

| ~31 | Aliphatic CH₂ |

| ~30 | Aliphatic CH₂ |

| ~28 | Ethyl CH₂ |

| ~26 | Aliphatic CH₂ |

| ~22 | Methyl CH₃ |

| ~12 | Ethyl CH₃ |

Expected Infrared (IR) Spectroscopy Features

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3020-3050 | C-H Stretch | Vinylic C-H |

| ~2850-2960 | C-H Stretch | Aliphatic C-H |

| ~1640-1680 | C=C Stretch | Alkene |

| ~1450-1470 | C-H Bend | CH₂ |

| ~1370-1380 | C-H Bend | CH₃ |

Expected Mass Spectrometry Fragmentation

The mass spectrum of 1-Ethyl-4-methylcyclohexene is expected to show a molecular ion peak (M⁺) at m/z = 124. Key fragmentation patterns would likely involve the loss of the ethyl group (M-29) and the methyl group (M-15), as well as characteristic retro-Diels-Alder fragmentation of the cyclohexene ring.

Experimental Protocols: Synthesis

A common and effective method for the synthesis of cyclohexene derivatives is the acid-catalyzed dehydration of the corresponding alcohol. While a specific protocol for 1-Ethyl-4-methylcyclohexene is not widely published, the following procedure for a similar compound, 4-methylcyclohexene, from 4-methylcyclohexanol, can be considered a representative method.[4] This reaction proceeds via an E1 elimination mechanism.

Acid-Catalyzed Dehydration of 1-Ethyl-4-methylcyclohexanol (Representative Protocol)

Materials:

-

1-Ethyl-4-methylcyclohexanol

-

85% Phosphoric acid (H₃PO₄)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

5-mL conical vial with a spin vane

-

Hickman distillation head

-

Water-cooled condenser

-

Heating mantle or sand bath

-

Pasteur pipettes

Procedure:

-

To a tared 5-mL conical vial containing a spin vane, add a measured quantity of 1-Ethyl-4-methylcyclohexanol.

-

Carefully add a catalytic amount of 85% phosphoric acid and a few drops of concentrated sulfuric acid to the vial.

-

Assemble a distillation apparatus with the Hickman head and a water-cooled condenser.

-

Heat the reaction mixture to distill the product as it forms. The boiling point of the alkene product will be lower than the starting alcohol.

-

Collect the distillate from the Hickman head into a clean, dry collection vial.

-

Wash the collected distillate with a saturated sodium chloride solution to remove any acidic impurities and some of the water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

The final product can be further purified by simple distillation.

Caption: E1 mechanism for the dehydration of 1-Ethyl-4-methylcyclohexanol.

References

Physical properties of 1-Ethyl-4-methylcyclohexene (boiling point, density)

This guide provides a detailed overview of the key physical properties of 1-Ethyl-4-methylcyclohexene, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the available data for these properties and describes the standard experimental protocols for their determination.

Core Physical Properties

| Physical Property | Value |

| Boiling Point | 149 °C[1] |

| Density (approx.) | ~ 0.77 g/cm³ |

Note: The density provided is for the saturated analog, cis-1-ethyl-4-methylcyclohexane, and serves as an estimate for 1-Ethyl-4-methylcyclohexene.

Experimental Protocols

The determination of boiling point and density are fundamental experimental procedures in chemistry. The following sections detail the standard methodologies for obtaining these values.

Boiling Point Determination (Micro Method)

For instances where only a small quantity of the substance is available, the micro boiling point determination method is a suitable and accurate technique.

Apparatus:

-

Thiele tube or a similar heating bath apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of 1-Ethyl-4-methylcyclohexene

Procedure:

-

A small amount of 1-Ethyl-4-methylcyclohexene is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is then attached to the thermometer and submerged in the heating bath of the Thiele tube.

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point of the liquid, the vapor pressure of the sample will equal the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube.

-

At this point, the heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.

Density Determination (Pycnometer Method)

The pycnometer method is a highly precise technique for determining the density of a liquid.[2][3][4][5]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

-

Analytical balance

-

Distilled water (or another reference liquid of known density)

-

Sample of 1-Ethyl-4-methylcyclohexene

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using an analytical balance (m_empty).

-

The pycnometer is then filled with distilled water of a known temperature and density. The stopper is inserted, and any excess water that escapes through the capillary is carefully wiped away. The mass of the water-filled pycnometer is recorded (m_water).

-

The pycnometer is emptied, cleaned, and dried again.

-

It is then filled with 1-Ethyl-4-methylcyclohexene, and its mass is measured (m_sample).

-

The density of the sample can then be calculated using the following formula:

Density_sample = [(m_sample - m_empty) / (m_water - m_empty)] * Density_water

Logical Relationship of Physical Properties

The physical properties of a molecule are direct consequences of its chemical structure. The arrangement of atoms and the types of bonds influence intermolecular forces, which in turn dictate macroscopic properties like boiling point and density.

Caption: Logical flow from molecular structure to physical properties.

References

Spectroscopic Data Interpretation of 1-Ethyl-4-methylcyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethyl-4-methylcyclohexene (C₉H₁₆, Molar Mass: 124.22 g/mol ).[1][2] Due to the limited availability of published experimental spectra for this specific compound, this guide incorporates predicted nuclear magnetic resonance (NMR) data alongside expected characteristic infrared (IR) absorption bands and mass spectrometry (MS) fragmentation patterns based on known principles and data from analogous structures. This document aims to serve as a valuable resource for the identification and characterization of 1-Ethyl-4-methylcyclohexene in a research and development setting.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted and expected quantitative spectroscopic data for 1-Ethyl-4-methylcyclohexene.

Table 1: Predicted ¹H NMR Spectroscopic Data

(Predicted for a 400 MHz spectrometer in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.35 | Broad Singlet | 1H | Vinylic Proton (=C-H) |

| ~2.05 | Quartet | 2H | Ethyl Methylene (-CH₂-CH₃) |

| ~1.95 | Multiplet | 2H | Allylic Protons |

| ~1.70 | Multiplet | 1H | Methine Proton (-CH-) |

| ~1.55 | Multiplet | 2H | Ring Methylene Protons |

| ~1.25 | Multiplet | 2H | Ring Methylene Protons |

| ~0.95 | Triplet | 3H | Ethyl Methyl (-CH₂-CH₃) |

| ~0.90 | Doublet | 3H | Methyl (-CH-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

(Predicted for a 100 MHz spectrometer in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~135 | Quaternary | Vinylic Carbon (C-ethyl) |

| ~122 | Tertiary | Vinylic Carbon (C-H) |

| ~38 | Tertiary | Methine Carbon (-CH-) |

| ~32 | Methylene | Ring Methylene |

| ~30 | Methylene | Ring Methylene |

| ~29 | Methylene | Ring Methylene |

| ~25 | Methylene | Ethyl Methylene (-CH₂) |

| ~22 | Methyl | Methyl (-CH₃) |

| ~12 | Methyl | Ethyl Methyl (-CH₃) |

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3020 | C-H Stretch | =C-H (Vinylic) |

| 2960-2850 | C-H Stretch | C-H (Alkyl) |

| ~1650 | C=C Stretch | Alkene |

| ~1450 | C-H Bend | -CH₂- (Scissoring) |

| 800-650 | C-H Bend | =C-H (Out-of-plane) |

Note: The C=C stretching absorption in substituted cyclohexenes is a characteristic, medium intensity peak.[3][4] The exact position of the =C-H out-of-plane bending can provide information about the substitution pattern of the alkene.[5]

Table 4: Expected Mass Spectrometry (MS) Fragmentation

(Based on Electron Ionization)

| m/z | Proposed Fragment | Comments |

| 124 | [C₉H₁₆]⁺ | Molecular Ion (M⁺) |

| 95 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 81 | [M - C₃H₇]⁺ | Loss of a propyl fragment |

| 68 | [C₅H₈]⁺ | Result of a retro-Diels-Alder reaction |

| 55 | [C₄H₇]⁺ | Further fragmentation |

Note: Cyclohexene (B86901) derivatives are known to undergo a characteristic retro-Diels-Alder fragmentation in the mass spectrometer, which would yield a fragment corresponding to isoprene (B109036) (m/z 68) and ethylene.[6][7] The base peak is often a stable carbocation resulting from fragmentation of the ring.[8]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid, volatile organic compound such as 1-Ethyl-4-methylcyclohexene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 5-20 mg of the liquid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[9][10]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[9]

-

Ensure the sample is fully dissolved; gentle vortexing can be applied.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[10][11]

-

The final solution height in the NMR tube should be approximately 4-5 cm.[9]

-

Cap the NMR tube securely.[9]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[9]

-

Shim the magnetic field to optimize its homogeneity, which improves spectral resolution.[9]

-

Tune and match the probe to the nucleus being observed (¹H or ¹³C).[9]

-

Acquire the spectrum using appropriate parameters (e.g., number of scans, spectral width, relaxation delay).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is suitable for liquid samples.

-

Sample Preparation :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Data Acquisition :

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a single drop of the liquid 1-Ethyl-4-methylcyclohexene sample directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. The spectral range is typically 4000-400 cm⁻¹.[12]

-

Clean the ATR crystal thoroughly after the measurement.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This is a standard method for the analysis of volatile organic compounds.[13][14]

-

Sample Preparation :

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). A typical concentration is in the range of 10-100 µg/mL.

-

Transfer the solution to a 2 mL autosampler vial and cap it securely.

-

-

Instrumental Analysis :

-

Gas Chromatograph (GC) Conditions :

-

Injector : Split/splitless injector, typically in split mode with a high split ratio to prevent column overloading.

-

Column : A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating hydrocarbons.

-

Oven Temperature Program : A temperature gradient is used to separate compounds based on their boiling points. For example, an initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions :

-

Ionization Mode : Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer : Quadrupole or ion trap.

-

Scan Range : A mass-to-charge (m/z) range of 40-300 amu is typically sufficient to observe the molecular ion and key fragments.

-

-

Visualizations

Spectroscopic Interpretation Workflow

The following diagram illustrates a logical workflow for the interpretation of spectroscopic data to elucidate the structure of an unknown compound like 1-Ethyl-4-methylcyclohexene.

Caption: A logical workflow for structural elucidation using MS, IR, and NMR data.

Relationship between Spectroscopic Data and Molecular Structure

This diagram shows how different spectroscopic techniques provide information about specific parts of the 1-Ethyl-4-methylcyclohexene molecule.

Caption: Correlation of spectroscopic data to the structure of 1-Ethyl-4-methylcyclohexene.

References

- 1. (4S)-1-ethyl-4-methylcyclohexene | C9H16 | CID 145237832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Ethyl-4-methylcyclohexene | C9H16 | CID 522018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. Mass spectra of isomers. Part I. Cyclobutanes and cyclohexenes of molecular formula C10H16 - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. sites.bu.edu [sites.bu.edu]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. dem.ri.gov [dem.ri.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of 1-Ethyl-4-methylcyclohexene

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Ethyl-4-methylcyclohexene, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted spectral data based on analogous compounds and spectroscopic principles, a comprehensive experimental protocol for acquiring such spectra, and logical diagrams to visualize the molecular structure and analytical workflow.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of a publicly available, experimentally verified NMR spectrum for 1-Ethyl-4-methylcyclohexene, the following data is predicted based on the analysis of structurally similar compounds, including 4-methylcyclohexene, 1-ethylcyclohexene, and general principles of NMR spectroscopy. These predictions provide a reliable estimation for the purposes of structural elucidation and analysis.

Predicted ¹H NMR Data

The proton NMR spectrum of 1-Ethyl-4-methylcyclohexene is expected to exhibit signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the predicted coupling constants (J) are given in Hertz (Hz).

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H2 | 5.30 - 5.50 | Triplet of triplets (tt) or multiplet (m) | 1H | |

| H7 (CH₂) | 1.90 - 2.10 | Quartet (q) | J ≈ 7.5 | 2H |

| H8 (CH₃) | 0.95 - 1.05 | Triplet (t) | J ≈ 7.5 | 3H |

| H3, H6 (allyl) | 1.90 - 2.20 | Multiplet (m) | 4H | |

| H4 | 1.60 - 1.80 | Multiplet (m) | 1H | |

| H5 | 1.20 - 1.40 & 1.70 - 1.90 | Multiplet (m) | 2H | |

| H10 (CH₃) | 0.90 - 1.00 | Doublet (d) | J ≈ 6.5 | 3H |

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in 1-Ethyl-4-methylcyclohexene. The chemical shifts (δ) are reported in ppm relative to TMS.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | 135 - 140 |

| C2 | 120 - 125 |

| C3 | 25 - 30 |

| C4 | 30 - 35 |

| C5 | 30 - 35 |

| C6 | 28 - 33 |

| C7 | 25 - 30 |

| C8 | 12 - 15 |

| C9 (CH) | 30 - 35 |

| C10 (CH₃) | 20 - 25 |

Experimental Protocols

The following section details the standard methodology for the preparation and NMR analysis of a sample like 1-Ethyl-4-methylcyclohexene.

Sample Preparation

A well-prepared NMR sample is crucial for acquiring high-quality spectra.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 1-Ethyl-4-methylcyclohexene for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds like this.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid introducing any solid particles. If particulates are present, filter the solution through a small cotton plug in the pipette.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans (NS): 16-64 (depending on sample concentration)

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AT): 2-4 seconds

-

Spectral Width (SW): 10-12 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz

-

Solvent: CDCl₃

-

Pulse Sequence: Standard single-pulse with proton decoupling

-

Number of Scans (NS): 1024-4096 (or more, depending on concentration)

-

Relaxation Delay (D1): 2-5 seconds

-

Acquisition Time (AT): 1-2 seconds

-

Spectral Width (SW): 0-220 ppm

-

Temperature: 298 K

Visualization of Structure and Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structure with atom numbering for NMR correlation and the general workflow for NMR analysis.

Caption: Molecular structure of 1-Ethyl-4-methylcyclohexene with atom numbering for NMR correlation.

Caption: General workflow for NMR spectrum analysis.

Mass spectrometry fragmentation pattern of 1-Ethyl-4-methylcyclohexene

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Ethyl-4-methylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-ethyl-4-methylcyclohexene. The fragmentation of this substituted cyclohexene (B86901) derivative is primarily governed by the characteristic retro-Diels-Alder (rDA) reaction, alongside fragmentation pathways involving the loss of its alkyl substituents. Understanding these fragmentation patterns is crucial for the structural elucidation and identification of this and similar compounds in complex mixtures. This document outlines the theoretical basis for the expected fragmentation, presents the predicted quantitative data in a tabular format, details a standard experimental protocol for analysis, and provides visual diagrams of the fragmentation pathways and experimental workflow.

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In electron ionization mass spectrometry, high-energy electrons bombard a molecule, leading to the formation of a molecular ion and various fragment ions. The pattern of these fragment ions is unique to a specific molecular structure and serves as a molecular fingerprint. For cyclic alkenes such as 1-ethyl-4-methylcyclohexene, a key fragmentation pathway is the retro-Diels-Alder (rDA) reaction, a pericyclic reaction that cleaves the cyclohexene ring.[1][2]

Predicted Fragmentation Pattern of 1-Ethyl-4-methylcyclohexene

The molecular formula for 1-ethyl-4-methylcyclohexene is C9H16, with a molecular weight of 124.22 g/mol .[3] Upon electron ionization, the molecule will form a molecular ion ([M]•+) at a mass-to-charge ratio (m/z) of 124.

The primary fragmentation pathways are predicted to be:

-

Retro-Diels-Alder (rDA) Reaction: The cyclohexene ring undergoes a characteristic cleavage to yield a diene and a dienophile. For 1-ethyl-4-methylcyclohexene, this reaction is expected to produce two primary sets of fragments. The charge can reside on either the diene or the dienophile fragment, with the larger fragment often being more abundant.[2]

-

Loss of Ethyl Radical: Cleavage of the bond between the cyclohexene ring and the ethyl group will result in the loss of an ethyl radical (•C2H5), leading to a fragment ion at m/z 95.

-

Loss of Methyl Radical: Cleavage of the bond at the 4-position can lead to the loss of a methyl radical (•CH3), resulting in a fragment at m/z 109. However, the loss of the larger ethyl group is generally more favorable.[4]

Quantitative Data Presentation

The predicted m/z values and the corresponding fragment ions for the mass spectrum of 1-ethyl-4-methylcyclohexene are summarized in the table below. The relative abundance is an estimation based on the predicted stability of the fragment ions.

| m/z | Proposed Fragment Ion | Formula of Ion | Fragmentation Pathway | Estimated Relative Abundance |

| 124 | [M]•+ (Molecular Ion) | [C9H16]•+ | - | Moderate |

| 95 | [M - C2H5]•+ | [C7H11]•+ | Loss of ethyl radical | High |

| 82 | [C6H10]•+ | [C6H10]•+ | rDA reaction (Diene fragment) | High |

| 68 | [C5H8]•+ | [C5H8]•+ | rDA reaction (Diene fragment) | Moderate |

| 56 | [C4H8]•+ | [C4H8]•+ | rDA reaction (Dienophile fragment) | Moderate |

| 42 | [C3H6]•+ | [C3H6]•+ | rDA reaction (Dienophile fragment) | Moderate |

| 29 | [C2H5]+ | [C2H5]+ | Ethyl cation | Low |

Experimental Protocols

The following is a detailed methodology for the analysis of 1-ethyl-4-methylcyclohexene using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC and 5977B MSD).

-

Capillary Column: A non-polar or moderately polar column is recommended, such as a (5%-phenyl)-methylpolysiloxane (e.g., HP-5MS) or 100% polydimethylsiloxane (B3030410) (e.g., DB-1).[5]

GC Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

Injection Mode: Split (e.g., 50:1 split ratio).

-

Injection Volume: 1 µL.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).[6]

-

Electron Energy: 70 eV.[7]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 30-300.

-

Scan Mode: Full scan.

Sample Preparation:

-

Prepare a dilute solution of 1-ethyl-4-methylcyclohexene in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). A typical concentration would be in the range of 1-10 ppm.

-

Transfer the solution to a 2 mL autosampler vial.

Visualizations

Fragmentation Pathway of 1-Ethyl-4-methylcyclohexene

Caption: Predicted fragmentation pathways of 1-Ethyl-4-methylcyclohexene.

Experimental Workflow for GC-MS Analysis

Caption: General experimental workflow for GC-MS analysis.

References

- 1. Video: Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry [jove.com]

- 2. Mass Spectrometry [www2.chemistry.msu.edu]

- 3. 1-Ethyl-4-methylcyclohexene | C9H16 | CID 522018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]

- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 7. as.uky.edu [as.uky.edu]

An In-Depth Technical Guide to the FTIR Vibrational Frequencies of 1-Ethyl-4-methylcyclohexene

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) vibrational frequencies for 1-Ethyl-4-methylcyclohexene. The content is tailored for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document outlines the predicted vibrational modes, presents the data in a structured format, describes a general experimental protocol for FTIR analysis, and includes a visual workflow of the analytical process.

Introduction to FTIR Spectroscopy of Alkenes

FTIR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. The method is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group has a characteristic vibrational frequency, making the resulting spectrum a unique molecular "fingerprint."

For a molecule like 1-Ethyl-4-methylcyclohexene, the FTIR spectrum is expected to show characteristic peaks corresponding to the vibrations of its alkene C=C double bond, the vinylic C-H bonds, and the aliphatic C-H bonds of the cyclohexene (B86901) ring and its ethyl and methyl substituents.

Predicted Vibrational Frequencies for 1-Ethyl-4-methylcyclohexene

The following table summarizes the expected FTIR vibrational frequencies and their assignments for 1-Ethyl-4-methylcyclohexene.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description of Molecular Motion |

| =C-H Stretch | ~3020–3100 | Stretching of the carbon-hydrogen bonds on the C=C double bond. This is characteristic of sp² hybridized carbons.[1] |

| C-H Stretch (Alkyl) | ~2850–2960 | Asymmetric and symmetric stretching of the C-H bonds in the methyl and ethyl groups, as well as the methylene (B1212753) groups of the cyclohexene ring.[1] |

| C=C Stretch | ~1640–1660 | Stretching of the carbon-carbon double bond within the cyclohexene ring. The intensity of this peak is typically medium for alkenes.[1] |

| CH₂ Scissoring | ~1450 | Bending vibration of the methylene (CH₂) groups in the ring and the ethyl group. |

| CH₃ Bending | ~1375 | Asymmetric and symmetric bending (deformation) of the methyl (CH₃) group. |

| =C-H Bend (Out-of-Plane) | ~650–1000 | Out-of-plane bending of the C-H bonds on the double bond. This region can sometimes help in determining the substitution pattern of the alkene.[1] |

| Fingerprint Region | < 1500 | This region contains a complex series of overlapping signals from various bending and stretching vibrations, creating a unique pattern for the molecule.[1] |

Experimental Protocol for FTIR Analysis

The following is a generalized experimental protocol for obtaining the FTIR spectrum of a liquid sample such as 1-Ethyl-4-methylcyclohexene using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Objective: To obtain a high-resolution FTIR spectrum of liquid 1-Ethyl-4-methylcyclohexene.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

-

Sample of 1-Ethyl-4-methylcyclohexene

-

Micropipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the ATR accessory is correctly installed.

-

-

Background Spectrum:

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Using a micropipette, place a small drop (typically 1-2 µL) of 1-Ethyl-4-methylcyclohexene onto the center of the ATR crystal, ensuring the crystal surface is fully covered by the sample.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.

-

-

Data Processing:

-

Process the resulting spectrum as needed. This may include baseline correction or smoothing.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.

-

Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for the FTIR analysis of a chemical sample, from preparation to final data interpretation.

Caption: Logical workflow for FTIR analysis.

Conclusion

The FTIR spectrum of 1-Ethyl-4-methylcyclohexene is expected to exhibit characteristic absorption bands that are indicative of its molecular structure. The key features will be the C=C stretching frequency, the sp² and sp³ C-H stretching frequencies, and various bending vibrations that form a unique fingerprint for the molecule. By following a standardized experimental protocol, a high-quality spectrum can be obtained, allowing for the confirmation of the compound's identity and purity. The systematic workflow presented ensures a robust and reproducible analytical process, which is crucial in research and development environments.

References

An In-depth Technical Guide on the Stereoisomerism of 1-Ethyl-4-methylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereoisomerism of 1-ethyl-4-methylcyclohexene. The document outlines the stereochemical features of the molecule, details proposed experimental protocols for its synthesis and characterization, and presents a framework for the analysis of its stereoisomers. This guide is intended for professionals in the fields of chemical research, drug development, and materials science who require a deep understanding of the stereochemical properties of substituted cyclohexenes.

Introduction to Stereoisomerism in 1-Ethyl-4-methylcyclohexene

1-Ethyl-4-methylcyclohexene is a disubstituted cycloalkene with the chemical formula C₉H₁₆.[1] Its molecular structure contains a single chiral center, which gives rise to stereoisomerism. Understanding the specific stereoisomers of this compound is critical in various applications, particularly in pharmacology and materials science, where the three-dimensional arrangement of atoms can significantly influence biological activity and material properties.

The primary source of stereoisomerism in 1-ethyl-4-methylcyclohexene is the presence of a stereogenic carbon atom at position 4 of the cyclohexene (B86901) ring. This carbon atom is bonded to four different groups: a hydrogen atom, a methyl group, a -CH₂-CH=C(Et)- group, and a -CH₂-CH₂-C(Et)=CH- group (completing the ring). The presence of this single chiral center means that 1-ethyl-4-methylcyclohexene can exist as a pair of enantiomers.

Stereochemical Analysis

The stereochemistry of 1-ethyl-4-methylcyclohexene is determined by the configuration at the C4 carbon. The two enantiomers are designated as (4R)-1-ethyl-4-methylcyclohexene and (4S)-1-ethyl-4-methylcyclohexene, according to the Cahn-Ingold-Prelog priority rules.

-

(4R)-1-ethyl-4-methylcyclohexene

-

(4S)-1-ethyl-4-methylcyclohexene [2]

These two molecules are non-superimposable mirror images of each other and are expected to have identical physical properties, such as boiling point and density, but will rotate plane-polarized light in equal and opposite directions. Their interaction with other chiral molecules, such as biological receptors, can be significantly different, leading to distinct pharmacological or physiological effects.

Due to the endocyclic double bond, geometric isomerism of the E/Z type is not possible for the cyclohexene ring itself.

Logical Relationship of Stereoisomers

Figure 1: Relationship between the enantiomers of 1-Ethyl-4-methylcyclohexene.

Quantitative Stereochemical Data

| Property | (4R)-1-Ethyl-4-methylcyclohexene | (4S)-1-Ethyl-4-methylcyclohexene | Racemic Mixture |

| Enantiomeric Excess | To be determined experimentally | To be determined experimentally | 0% |

| Specific Rotation ([\u03B1]_D) | To be determined experimentally | To be determined experimentally | 0\u00B0 |

| Boiling Point | To be determined experimentally | To be determined experimentally | To be determined experimentally |

| Refractive Index | To be determined experimentally | To be determined experimentally | To be determined experimentally |

Proposed Experimental Protocols

While specific protocols for the synthesis of 1-ethyl-4-methylcyclohexene are not detailed in the literature, a plausible synthetic route is the acid-catalyzed dehydration of 1-ethyl-4-methylcyclohexanol. This approach is analogous to the well-documented synthesis of 4-methylcyclohexene (B165706) from 4-methylcyclohexanol (B52717).[3][4] An asymmetric synthesis would be required to produce an enantiomerically enriched sample.

Proposed Synthesis of Racemic 1-Ethyl-4-methylcyclohexene

This protocol describes the synthesis of a racemic mixture of 1-ethyl-4-methylcyclohexene via the dehydration of 1-ethyl-4-methylcyclohexanol.

Materials:

-

1-Ethyl-4-methylcyclohexanol (cis and trans mixture)

-

85% Phosphoric acid (H₃PO₄)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Distillation apparatus

-

Separatory funnel

-

Erlenmeyer flask

Procedure:

-

In a round-bottom flask, combine 1-ethyl-4-methylcyclohexanol, 85% phosphoric acid, and a few drops of concentrated sulfuric acid.

-

Set up a simple distillation apparatus and heat the mixture to gently distill the product as it forms.

-

Collect the distillate, which will contain 1-ethyl-4-methylcyclohexene and water.

-

Transfer the distillate to a separatory funnel and wash with a saturated sodium chloride solution to remove the majority of the water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Decant the dried product into a clean, dry flask.

-

Characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) and determine the yield.

Proposed Workflow for Synthesis and Analysis

Figure 2: Proposed workflow for the synthesis and analysis of 1-Ethyl-4-methylcyclohexene stereoisomers.

Proposed Method for Enantiomeric Separation and Characterization

To separate the enantiomers from the racemic mixture, chiral chromatography is the most common and effective method.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) system

-

Chiral stationary phase column (e.g., polysaccharide-based)

-

Polarimeter

-

NMR Spectrometer

-

IR Spectrometer

-

Mass Spectrometer

Procedure:

-

Method Development: Develop a suitable chromatographic method for the separation of the enantiomers by screening various chiral columns and mobile phases.

-

Preparative Separation: Scale up the optimized analytical method to a preparative scale to isolate sufficient quantities of each enantiomer.

-

Purity Analysis: Determine the enantiomeric purity of the separated fractions by analytical chiral HPLC or SFC.

-

Spectroscopic and Physical Characterization:

-

Measure the specific rotation of each enantiomer using a polarimeter.

-

Confirm the chemical structure of each enantiomer using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

-

Conclusion

1-Ethyl-4-methylcyclohexene is a chiral molecule existing as a pair of enantiomers due to the stereocenter at the C4 position. While specific experimental data for its stereoisomers are currently lacking in the scientific literature, this guide provides a thorough theoretical analysis and proposes robust experimental protocols for its synthesis, separation, and characterization. The methodologies outlined herein, based on well-established chemical principles and analogous reactions, offer a solid foundation for researchers to explore the stereochemical landscape of this and similar substituted cyclohexene compounds. Further research is warranted to experimentally determine the quantitative stereochemical properties and explore the potential applications of the individual enantiomers of 1-ethyl-4-methylcyclohexene.

References

- 1. 1-Ethyl-4-methylcyclohexene | C9H16 | CID 522018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4S)-1-ethyl-4-methylcyclohexene | C9H16 | CID 145237832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Preparation of 4-methylcyclohexene From Dehydration of 4-methylcyclohexanol | Augusta University - Edubirdie [edubirdie.com]

Unraveling the Three-Dimensional World of Substituted Cyclohexenes: An In-Depth Conformational Analysis

For researchers, scientists, and drug development professionals, a comprehensive understanding of the conformational preferences of substituted cyclohexenes is paramount for predicting molecular interactions and designing novel therapeutics. This technical guide delves into the core principles governing the three-dimensional architecture of these crucial cyclic compounds, presenting quantitative data, detailed experimental protocols, and visual representations of their conformational dynamics.

The cyclohexene (B86901) ring, a fundamental scaffold in numerous natural products and pharmaceutical agents, deviates from planarity, adopting primarily a half-chair conformation to alleviate ring strain. The introduction of substituents dramatically influences this conformational equilibrium, dictating the spatial arrangement of functional groups and, consequently, the molecule's biological activity. The interplay of steric and electronic factors, most notably allylic strain, governs the preference for substituents to occupy pseudo-axial (pa) or pseudo-equatorial (pe) positions.

The Conformational Landscape: Half-Chair and Twist-Boat

The cyclohexene ring predominantly exists in two key conformations: the lower-energy half-chair and the higher-energy twist-boat. The energy barrier for the ring inversion process, which proceeds through a high-energy boat transition state, is significantly lower than that of cyclohexane (B81311), typically ranging from 5.2 to 6.6 kcal/mol as determined by quantum chemical methods.[1] The energy difference between the twist-boat and the boat conformation is negligible, being less than 0.01 kcal/mol.[1]

The half-chair conformation, with four carbon atoms in a plane and the other two displaced on opposite sides, is the ground state for most substituted cyclohexenes.[2] In this conformation, substituents on the sp³-hybridized carbons can adopt either pseudo-axial or pseudo-equatorial orientations. The relative stability of these conformers is largely dictated by the steric and electronic interactions of the substituents with the rest of the ring.

Allylic Strain: The Guiding Principle in Substituted Cyclohexenes

A critical factor governing the conformational preference in substituted cyclohexenes is allylic strain, also known as A-strain.[3] This steric interaction arises between a substituent on an allylic carbon (C3 or C6) and the substituents on the double bond (C1 and C2). Two primary types of allylic strain are considered:

-

A(1,3) Strain: This is the steric repulsion between a pseudo-axial substituent at C3 (or C6) and a substituent at the C1 (or C2) position of the double bond.[3] This interaction is a major destabilizing factor for pseudo-axial substituents.

-

A(1,2) Strain: This interaction occurs between a substituent at C3 (or C6) and the substituent at the adjacent vinylic carbon (C2 or C1, respectively).[3]

The minimization of these allylic strain interactions is the driving force for the conformational equilibrium. For instance, a bulky substituent will strongly disfavor the pseudo-axial position to avoid severe A(1,3) strain.[3]

Quantitative Analysis of Conformational Energies

The energetic preference of a substituent for the equatorial position in cyclohexane is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers. While A-values are rigorously defined for cyclohexanes, they provide a valuable qualitative guide to the steric bulk of substituents in cyclohexene systems.[3][4] The larger the A-value, the greater the preference for the equatorial (or pseudo-equatorial) position.

| Substituent (X) | A-value (kcal/mol) in Cyclohexane | Reference |

| F | 0.24 | [5] |

| Cl | 0.4 | [5] |

| Br | 0.2-0.7 | [5] |

| I | 0.4 | [5] |

| OH | 0.6 (0.9 in H-bonding solvents) | [5] |

| OMe | 0.7 | [5] |

| CH₃ | 1.8 | [5] |

| CH₂CH₃ | 2.0 | [5] |

| i-C₃H₇ | 2.2 | [5] |

| t-C₄H₉ | > 4.5 | [5] |

| C₆H₅ | 3.0 | [5] |

| CN | 0.2 | [5] |

| COOH | 1.2 | [5] |

Table 1: Conformational Free Energy Differences (A-values) for Common Substituents in Cyclohexanes. This data, while for cyclohexane, is indicative of the steric demands of substituents in cyclohexene rings.

The energy difference between conformers can be calculated using the equation ΔG = -RTlnK, where K is the equilibrium constant.[6] For example, a ΔG of 1.74 kcal/mol for a methyl group in cyclohexane corresponds to an equilibrium ratio of approximately 95:5 in favor of the equatorial conformer at room temperature.[4]

Experimental Methodologies for Conformational Analysis

The determination of conformational equilibria and the elucidation of the three-dimensional structures of substituted cyclohexenes rely on a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and versatile tool for conformational analysis in solution.[7]

Detailed Protocol for Dynamic NMR (DNMR) Spectroscopy:

-

Sample Preparation: Dissolve the substituted cyclohexene in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈) at a concentration of 5-10 mg/mL in a 5 mm NMR tube.

-

Initial Spectrum Acquisition: Record a standard ¹H or ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to observe the time-averaged signals.

-

Low-Temperature Studies: Gradually lower the temperature of the NMR probe in increments of 10-20 K. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a spectrum.

-

Coalescence and Slow-Exchange Regime: As the temperature decreases, the rate of conformational interconversion slows down. This will lead to the broadening of the time-averaged signals, followed by their coalescence into a single broad peak, and finally, their separation into distinct signals for each conformer in the slow-exchange regime.[8]

-

Data Analysis:

-

Equilibrium Constant (K): In the slow-exchange regime, the ratio of the integrated intensities of the signals corresponding to the two conformers directly provides the equilibrium constant (K).

-

Free Energy of Activation (ΔG‡): The rate constant (k) for the interconversion at the coalescence temperature (Tc) can be determined using the Eyring equation. This allows for the calculation of the free energy of activation for the ring flip.[8]

-

Coupling Constants (J-values): The magnitude of vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. By measuring these coupling constants, the relative populations of different conformers can be estimated.[9]

-

Nuclear Overhauser Effect (NOE): NOESY experiments can be used to identify protons that are close in space, providing crucial information about the relative stereochemistry and conformational preferences of substituents.[10]

-

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive and precise structural information for molecules in the solid state.[11]

Detailed Protocol for Single-Crystal X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the substituted cyclohexene of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in a diffractometer and cool it to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the crystal lattice are determined using computational methods (e.g., direct methods or Patterson methods). The initial structural model is then refined to achieve the best possible fit with the experimental data.[12]

-

Structural Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, offering a detailed snapshot of the molecule's conformation in the solid state.[2]

Computational Chemistry

Computational modeling has become an indispensable tool for predicting and understanding the conformational preferences of molecules.

Detailed Protocol for Computational Conformational Analysis:

-

Structure Building: Construct the 3D structure of the substituted cyclohexene using a molecular modeling software package.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. This can be achieved using methods like molecular mechanics (MM) force fields.

-

Geometry Optimization and Energy Calculation: For each identified conformer, perform a geometry optimization and calculate its energy using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) or ab initio methods (e.g., Møller-Plesset perturbation theory).[13] A suitable basis set (e.g., 6-31G*) should be chosen.

-

Thermodynamic Analysis: From the calculated energies of the optimized conformers, the relative Gibbs free energies (ΔG) can be determined, allowing for the prediction of the equilibrium populations of each conformer at a given temperature.

-

Transition State Search: To investigate the energy barrier for conformational interconversion, a transition state search can be performed to locate the saddle point on the potential energy surface corresponding to the boat-like transition state.

Visualizing Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the key conformational relationships in substituted cyclohexenes.

Caption: Ring flip interconversion between pseudo-axial and pseudo-equatorial conformers.

Caption: Diagram illustrating A(1,3) and A(1,2) allylic strain.

Caption: Integrated workflow for conformational analysis of substituted cyclohexenes.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. The conformation of cyclohexane - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

An In-depth Technical Guide to the Chirality and Optical Activity of 1-Ethyl-4-methylcyclohexene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality and optical activity of 1-Ethyl-4-methylcyclohexene derivatives. This class of compounds holds significance in various chemical and pharmaceutical research areas due to its structural similarity to naturally occurring terpenes. Understanding the stereochemical properties of these molecules is crucial for their application in asymmetric synthesis, fragrance development, and as chiral building blocks in drug discovery.

Introduction to the Chirality of 1-Ethyl-4-methylcyclohexene

1-Ethyl-4-methylcyclohexene possesses a stereogenic center at the C4 position of the cyclohexene (B86901) ring, where the methyl group is attached. This tetrahedral carbon is bonded to four different groups: a hydrogen atom, a methyl group, and two different carbon atoms within the ring. Consequently, 1-Ethyl-4-methylcyclohexene can exist as a pair of non-superimposable mirror images known as enantiomers: (4R)-1-ethyl-4-methylcyclohexene and (4S)-1-ethyl-4-methylcyclohexene.

These enantiomers exhibit identical physical properties such as boiling point, density, and refractive index. However, they differ in their interaction with plane-polarized light, a phenomenon known as optical activity. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent. The specific rotation is a characteristic physical constant for a chiral compound.

In contrast, the saturated analogue, 1-ethyl-4-methylcyclohexane, exists as cis and trans diastereomers, neither of which is chiral due to the presence of a plane of symmetry in their common conformations. The introduction of the double bond in 1-ethyl-4-methylcyclohexene removes this plane of symmetry, giving rise to its chirality.

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically enriched 1-Ethyl-4-methylcyclohexene can be approached through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis: An enantioselective synthesis would involve the use of a chiral catalyst or a chiral starting material to favor the formation of one enantiomer over the other. A plausible synthetic route is the acid-catalyzed dehydration of a chiral 4-ethyl-1-methylcyclohexanol precursor. The stereochemistry at the C4 position of the alcohol would dictate the configuration of the resulting alkene.

Chiral Resolution: A racemic mixture of (4R)- and (4S)-1-ethyl-4-methylcyclohexene can be separated into its constituent enantiomers through chiral chromatography. High-performance liquid chromatography (HPLC) or gas chromatography (GC) employing a chiral stationary phase (CSP) are powerful techniques for this purpose.

Quantitative Analysis of Optical Activity

Table 1: Physicochemical Properties of 1-Ethyl-4-methylcyclohexene Enantiomers

| Property | (4R)-1-ethyl-4-methylcyclohexene | (4S)-1-ethyl-4-methylcyclohexene |

| IUPAC Name | (4R)-1-ethyl-4-methylcyclohexene[1] | (4S)-1-ethyl-4-methylcyclohexene[2] |

| Molecular Formula | C₉H₁₆ | C₉H₁₆ |

| Molecular Weight | 124.22 g/mol [1][2] | 124.22 g/mol [1][2] |

| Chirality | Chiral | Chiral |

| Specific Rotation | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. | No experimentally determined value publicly available. |

Experimental Protocols

Synthesis of Racemic 1-Ethyl-4-methylcyclohexene

A general and effective method for the synthesis of substituted cyclohexenes is the acid-catalyzed dehydration of the corresponding cyclohexanol.[3] This protocol can be adapted for the synthesis of racemic 1-ethyl-4-methylcyclohexene from 4-ethyl-1-methylcyclohexanol.

Materials:

-

4-ethyl-1-methylcyclohexanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Saturated sodium chloride solution

-

Round-bottom flask

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

Place 4-ethyl-1-methylcyclohexanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol with cooling.

-

Heat the mixture gently using a heating mantle to initiate the dehydration reaction.

-

The 1-ethyl-4-methylcyclohexene product, having a lower boiling point than the starting alcohol, will distill over as it is formed.[3]

-

Collect the distillate, which may also contain some water and unreacted starting material.

-

Wash the distillate with a saturated sodium chloride solution in a separatory funnel to remove any water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

A final fractional distillation can be performed to obtain the purified racemic 1-ethyl-4-methylcyclohexene.

Chiral Separation by Gas Chromatography (GC)

The enantiomers of 1-Ethyl-4-methylcyclohexene can be effectively separated and quantified using chiral gas chromatography. Cyclodextrin-based chiral stationary phases are particularly well-suited for the separation of terpene-like compounds.[3][4][5]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Chiral Column: A capillary column with a cyclodextrin-based stationary phase, such as Rt-βDEXsm, is recommended for the separation of terpene enantiomers.[3]

-

Carrier Gas: Helium or Hydrogen.

-

Injector and Detector Temperature: Typically set around 250°C.

-

Oven Temperature Program: A temperature gradient is often employed to achieve optimal separation. For example, starting at a lower temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 200°C).

-

Sample Preparation: The sample should be diluted in a suitable solvent (e.g., hexane (B92381) or ethanol) before injection.

Procedure:

-

Prepare a dilute solution of the racemic 1-ethyl-4-methylcyclohexene in an appropriate solvent.

-

Optimize the GC method parameters (temperature program, flow rate, split ratio) to achieve baseline separation of the two enantiomeric peaks.

-

Inject the sample into the GC.

-

The two enantiomers will elute at different retention times, allowing for their identification and quantification.

Measurement of Optical Rotation by Polarimetry

The specific rotation of the separated enantiomers can be determined using a polarimeter.

Instrumentation and Materials:

-

Polarimeter

-

Polarimeter cell (e.g., 1 dm path length)

-

Volumetric flask

-

Analytical balance

-

A suitable solvent in which the compound is soluble (e.g., ethanol (B145695) or chloroform)

Procedure:

-

Accurately weigh a sample of the purified enantiomer and dissolve it in a known volume of solvent in a volumetric flask to prepare a solution of known concentration.

-

Calibrate the polarimeter with the pure solvent (blank).

-

Fill the polarimeter cell with the sample solution, ensuring there are no air bubbles.

-

Measure the observed rotation (α) of the solution.

-

Calculate the specific rotation [α] using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Visualizing Key Concepts and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

The chirality of 1-Ethyl-4-methylcyclohexene derivatives is a key feature that dictates their interaction with other chiral molecules and with plane-polarized light. While specific optical rotation data for these compounds is not widely published, established methods for the synthesis of related cyclohexenes and the chiral separation of terpenes provide a solid foundation for their preparation and characterization. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers and professionals working with these and similar chiral molecules. Further research into the enantioselective synthesis and the precise measurement of the chiroptical properties of 1-Ethyl-4-methylcyclohexene enantiomers will undoubtedly contribute to their broader application in science and industry.

References

- 1. (4R)-4-ethyl-1-methylcyclohexene | C9H16 | CID 143627504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4S)-1-ethyl-4-methylcyclohexene | C9H16 | CID 145237832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chiral Separations 6: Essential oils on Rt-βDEXsm [restek.com]

- 4. cannabissciencetech.com [cannabissciencetech.com]

- 5. gcms.cz [gcms.cz]

An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Cyclohexenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted cyclohexenes. A systematic and unambiguous naming convention is paramount for clear communication in research, development, and regulatory contexts. This document details the rules for naming complex substituted cyclohexenes, including the prioritization of functional groups, numbering of the ring system, and the assignment of stereochemistry. Furthermore, it includes representative experimental protocols for the synthesis and characterization of these compounds, along with tables of relevant physicochemical and spectroscopic data.

Core Principles of Cyclohexene (B86901) Nomenclature